N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide
Description
N-[4-(2-Chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide is a sulfonamide derivative featuring a phenyl ring substituted at the para position with a 2-chloro-1-hydroxyethyl group. The nitrogen atom of the methanesulfonamide moiety is additionally substituted with an ethyl group. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which may influence its pharmacokinetic and pharmacodynamic behavior.
Properties
IUPAC Name |
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7,11,14H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAZSCSWBPQHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide typically involves the reaction of 4-(2-chloro-1-hydroxyethyl)aniline with ethylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products
Oxidation: Formation of N-[4-(2-chloro-1-oxoethyl)phenyl]-N-ethylmethanesulfonamide.
Reduction: Formation of N-[4-(2-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide.
Substitution: Formation of N-[4-(2-substituted-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide.
Scientific Research Applications
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The chloro and hydroxyethyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The sulfonamide moiety can interact with enzymes, affecting their catalytic activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between the target compound and related sulfonamide derivatives:
Stereochemical Comparisons
- Enantiomeric Pair :
- CAS 157023-58-0 (1R configuration) and CAS 187831-22-7 (1S configuration) are enantiomers. The (1R) isomer in CAS 157023-58-0 is explicitly linked to antibacterial activity, while the (1S) variant (CAS 187831-22-7) lacks reported biological data. Stereochemistry significantly impacts target binding; for instance, one enantiomer may exhibit higher affinity for enzymes or receptors .
Substituent Effects on Physicochemical Properties
- N-Alkyl Groups: The ethyl substituent in the target compound increases molecular weight (vs. Methylsulfonamide (CAS 157023-58-0) may offer better solubility due to reduced steric hindrance .
- Phenyl Ring Substitutions :
- 2-Chloro-1-hydroxyethyl (target compound) introduces both hydrophilic (-OH) and lipophilic (-Cl) moieties, balancing solubility and membrane interaction.
- Chloroacetyl (CAS 57933-82-7) lacks a hydroxyl group, reducing hydrogen-bonding capacity but increasing reactivity .
Biological Activity
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide, also known by its CAS number 1176571-45-1, is a sulfonamide compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₁H₁₆ClNO₃S
- Molecular Weight : 277.77 g/mol
- CAS Number : 1176571-45-1
- PubChem CID : 25324291
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₃S |
| Molecular Weight | 277.77 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The compound’s sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties.
Antimicrobial Effects
Several studies have indicated that sulfonamides, including this compound, exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of para-aminobenzoic acid (PABA) in the folate synthesis pathway.
Case Studies
- In Vitro Studies : Research conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined for several pathogens, including Escherichia coli and Staphylococcus aureus.
- In Vivo Studies : Animal model studies showed promising results in treating infections caused by resistant bacterial strains. Dosing regimens were optimized to evaluate the pharmacokinetics and efficacy in real-world scenarios.
- Synergistic Effects : Investigations into combination therapies revealed that this compound exhibited synergistic effects when used alongside other antibiotics, enhancing overall antimicrobial efficacy.
Pharmacological Studies
Recent pharmacological evaluations highlighted the compound's potential in treating infections resistant to conventional antibiotics. The studies focused on its pharmacodynamics and pharmacokinetics, emphasizing absorption, distribution, metabolism, and excretion (ADME) profiles.
Toxicological Assessments
Toxicity studies indicated a favorable safety profile at therapeutic doses. However, further investigations are necessary to establish long-term effects and potential side effects associated with chronic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
